molecular formula C16H22N2O3 B2956704 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 930070-06-7

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2956704
CAS No.: 930070-06-7
M. Wt: 290.363
InChI Key: LHGLSJTWQYPAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide” belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Use

Several studies have highlighted the pharmacological properties and therapeutic uses of various compounds, though none directly mention N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide. For example, metformin, known for its antihyperglycemic properties, has been extensively studied for its broader pharmacological effects beyond diabetes treatment, including cardiovascular protection and potential anti-aging effects due to its role in activating AMP kinase (Ursini et al., 2018).

2. Environmental and Food Analysis

Antibodies have been employed for the detection of various compounds in environmental and food matrices, showcasing the potential of bioanalytical methods in tracking chemical substances. Such approaches could be relevant for studying the environmental fate or food chain presence of pharmacologically active compounds (Fránek & Hruška, 2018).

3. Chemical and Biological Research

Research on the chemical and biological aspects of compounds with complex structures, similar to this compound, often involves studying their synthesis, biological activity, and potential therapeutic applications. For instance, studies on curcumin and its analogues have explored modifications to enhance therapeutic properties and pharmacokinetic profiles for diseases like Alzheimer's (Chainoglou & Hadjipavlou-Litina, 2020).

4. Toxicological Assessments

The safety and toxicological profiles of chemicals are critical for their scientific research applications. Detailed toxicological assessments are essential for understanding the potential health risks associated with chemical exposure. The study by Tepe & Tepe (2015) on Pimpinella species highlights the importance of evaluating toxic potential alongside therapeutic benefits (Tepe & Tepe, 2015).

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)15(20)17-11-7-8-12(13(10-11)21-4)18-9-5-6-14(18)19/h7-8,10H,5-6,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGLSJTWQYPAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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